molecular formula C18H25ClN2O3S B3047667 1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride CAS No. 1431962-18-3

1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B3047667
CAS No.: 1431962-18-3
M. Wt: 384.9
InChI Key: LLEVKWLORYYDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a complex organic compound that features a thiazole ring, an ethylamino group, and a diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via a nucleophilic substitution reaction using an appropriate ethylamine derivative.

    Attachment of the Diethoxyphenyl Group: The diethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using a diethoxybenzene derivative and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethylamine in ethanol.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the ethylamino group.

    Substitution: Substituted thiazole or ethylamino derivatives.

Scientific Research Applications

1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride
  • 1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one

Uniqueness

1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride is unique due to the presence of both diethoxyphenyl and thiazole moieties, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

1431962-18-3

Molecular Formula

C18H25ClN2O3S

Molecular Weight

384.9

IUPAC Name

1-[2-[2-(3,4-diethoxyphenyl)ethylamino]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride

InChI

InChI=1S/C18H24N2O3S.ClH/c1-5-22-15-8-7-14(11-16(15)23-6-2)9-10-19-18-20-12(3)17(24-18)13(4)21;/h7-8,11H,5-6,9-10H2,1-4H3,(H,19,20);1H

InChI Key

LLEVKWLORYYDTM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC(=C(S2)C(=O)C)C)OCC.Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC(=C(S2)C(=O)C)C)OCC.Cl

Origin of Product

United States

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